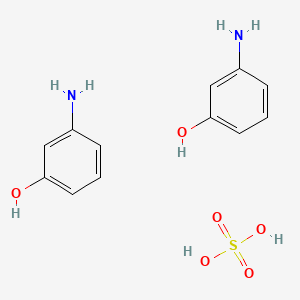

3-aminophenol;sulfuric acid

描述

Structure

2D Structure

属性

CAS 编号 |

68239-81-6 |

|---|---|

分子式 |

C6H9NO5S |

分子量 |

207.21 g/mol |

IUPAC 名称 |

3-aminophenol;sulfuric acid |

InChI |

InChI=1S/C6H7NO.H2O4S/c7-5-2-1-3-6(8)4-5;1-5(2,3)4/h1-4,8H,7H2;(H2,1,2,3,4) |

InChI 键 |

PACLNJPTGMYEKW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)O)N.C1=CC(=CC(=C1)O)N.OS(=O)(=O)O |

规范 SMILES |

C1=CC(=CC(=C1)O)N.OS(=O)(=O)O |

其他CAS编号 |

68239-81-6 |

Pictograms |

Irritant; Environmental Hazard |

相关CAS编号 |

591-27-5 (Parent) |

同义词 |

3-aminophenol 3-aminophenol acetate 3-aminophenol hydrochloride 3-aminophenol monopotassium salt 3-aminophenol monosodium salt 3-aminophenol sulfate m-aminophenol meta-aminophenol |

产品来源 |

United States |

Synthesis and Derivatization Methodologies

Primary Synthetic Routes for 3-Aminophenol (B1664112)

The industrial production of 3-aminophenol has historically relied on multi-step processes originating from nitrobenzene (B124822). guidechem.comchemicalbook.com A predominant route involves the sulfonation of nitrobenzene to produce m-nitrobenzenesulfonic acid, which is subsequently reduced to m-aminobenzenesulfonic acid (metanilic acid). guidechem.comchemicalbook.com The final conversion to 3-aminophenol is typically achieved through caustic fusion of the metanilic acid. wikipedia.orggoogle.comzhishangchemical.comgoogle.com This pathway is notable for its use of sulfuric acid in the initial sulfonation step, directing the substitution to the meta position.

Reduction Pathways of Nitroaromatic Precursors

The reduction of the nitro group in precursors like 3-nitrobenzenesulfonic acid is a critical step in the synthesis of 3-aminophenol derivatives. This transformation can be accomplished through various means, including catalytic, electrochemical, and chemical methods. The choice of method often depends on factors such as cost, efficiency, and environmental impact. The direct product of this reduction is typically metanilic acid, a key intermediate for 3-aminophenol. chemicalbook.comchemicalbook.com

Catalytic hydrogenation represents a significant method for the reduction of 3-nitrobenzenesulfonic acid to metanilic acid. chemicalbook.comchemicalbook.com This process is conducted in an acidic environment and employs various metal catalysts. Research has explored different catalysts and conditions to optimize yield and reaction rates. For instance, processes using platinum-on-carbon (Pt/C) catalysts have been developed. google.com A mixed catalyst system of Ni/SiO2 and a solid acid (SO3H-C/SBA-15) has also been studied for the hydrogenation of nitrobenzene to aminophenols, demonstrating the versatility of catalytic systems. researchgate.netcjcatal.com The reaction is typically carried out under pressure and at elevated temperatures. google.com

| Catalyst System | Precursor | Pressure (MPa) | Temperature (°C) | Key Findings | Reference(s) |

| Platinum-Carbon (Pt/C) | 3-Nitrobenzenesulfonic Acid | 0.5 - 1.5 | 75 - 100 | Reaction completion is indicated by the cessation of hydrogen consumption. The catalyst can be recovered and reused. | google.com |

| Ni/SiO2 and SO3H-C/SBA-15 | Nitrobenzene | 0.6 | 120 | Achieved 85.1% nitrobenzene conversion with 23.8% selectivity for p-aminophenol, indicating the potential for aminophenol synthesis. | researchgate.netcjcatal.com |

| Pt/C and Carbon-based Solid Acid | Nitrobenzene | - | High | High acid density on the solid acid favored p-aminophenol selectivity. | infona.pl |

Electrochemical methods offer an alternative pathway for the reduction of 3-nitrobenzenesulfonic acid. These techniques can provide high efficiency and selectivity under controlled conditions. Studies have demonstrated the successful electrochemical reduction of m-nitrobenzene sulphonic acid to metanilic acid using a copper cathode in the presence of a Ti⁴⁺/Ti³⁺ redox system. core.ac.uk The efficiency of this process is influenced by parameters such as current density, temperature, and reactant concentration. core.ac.uk The reduction proceeds via a four-electron mechanism to form the corresponding phenylhydroxylamine, followed by a two-electron reduction to the amine. core.ac.uk

| Electrode/System | Precursor | Temperature (K) | Current Density (A.dm⁻²) | Key Findings | Reference(s) |

| Copper Cathode with Ti⁴⁺/Ti³⁺ | m-Nitrobenzene Sulphonic Acid | 323 - 333 | up to 8 | The Ti⁴⁺/Ti³⁺ redox system improved conversion efficiency. The rate of the catalytic reaction increased with temperature. | core.ac.uk |

| Copper Working Electrode | Sodium m-nitrobenzenesulfonate | 0 - 60 °C | 2 - 5 A | A method for preparing metanilic acid with a yield of 96.49% under optimized conditions. | google.com |

Traditional chemical reduction methods are widely employed in industrial settings. The reduction of 3-nitrobenzenesulfonic acid to metanilic acid is commonly achieved using iron filings in an acidic medium (the Béchamp reduction). chemicalbook.comchemicalbook.com An alternative approach uses zinc dust, often in an alkaline or acidic solution. chemicalbook.comsmolecule.comevitachem.com The reduction of nitroarenes using zinc can also be a step in producing phenylhydroxylamine intermediates for subsequent rearrangement reactions. wikipedia.orgrasayanjournal.co.in Recent research has explored more sustainable approaches, such as using iron mud, an industrial waste product, as the reducing agent in the presence of Fe(II). jocpr.com

| Reducing Agent | Precursor | Medium | Key Features | Yield | Reference(s) |

| Iron (Fe) | 3-Nitrobenzenesulfonic Acid | Acidic | Common industrial method for producing metanilic acid. | - | chemicalbook.comchemicalbook.com |

| Zinc (Zn) Dust | 3-Nitrobenzenesulfonic Acid | Alkali/Acid | Yields hydrazobenzene-3,3'-disulfonic acid, which rearranges to benzidine-2,2'-disulfonic acid in acid. | - | chemicalbook.comsmolecule.com |

| Iron Mud / Fe(II) | 3-Nitrobenzenesulfonic Acid | pH 8.0 | Utilizes industrial waste, enhancing sustainability. Optimized at 60°C. | >92% (Metanilic Acid) | jocpr.com |

Rearrangement Reactions

Acid-catalyzed rearrangement reactions are fundamental in the synthesis of various isomers of aminophenol. These reactions typically involve an intermediate formed from the reduction of a nitroaromatic compound.

The Bamberger rearrangement is a well-known acid-catalyzed reaction of N-phenylhydroxylamines. wikipedia.org Typically, N-phenylhydroxylamine, synthesized from the reduction of nitrobenzene, rearranges in the presence of a strong aqueous acid, such as sulfuric acid, to yield 4-aminophenol (B1666318). wikipedia.orgrasayanjournal.co.ingoogle.com

The mechanism involves the protonation of the hydroxylamine (B1172632) oxygen, followed by the loss of water to form a nitrenium ion intermediate. This intermediate is then attacked by a nucleophile, typically water, at the para position to form the final 4-aminophenol product. wikipedia.org While the classic Bamberger rearrangement selectively produces the para-isomer, the study of such rearrangements is crucial for understanding the synthesis of aminophenols. rasayanjournal.co.innih.gov

An analogous process, the benzidine (B372746) rearrangement, is observed in a related system. The chemical reduction of 3-nitrobenzenesulfonic acid with zinc and alkali can yield hydrazobenzene-3,3'-disulfonic acid. chemicalbook.com Upon treatment with acid, this intermediate undergoes a rearrangement to form benzidine-2,2'-disulfonic acid, not 3-aminophenol. chemicalbook.comsmolecule.com This highlights how different reduction intermediates can lead to distinct rearranged products under acidic conditions. While not a direct route to 3-aminophenol, it exemplifies the complex rearrangement pathways possible from nitroaromatic precursors.

Mechanistic Aspects of Acid-Catalyzed Rearrangements

Acid-catalyzed rearrangements represent a fundamental class of reactions in organic chemistry. One of the most relevant in the context of aminophenol synthesis is the Bamberger rearrangement. This reaction typically involves the conversion of N-phenylhydroxylamines into aminophenols in the presence of a strong aqueous acid, such as sulfuric acid. wiley-vch.dewikipedia.org

The generally accepted mechanism for the Bamberger rearrangement begins with the O-protonation of the N-phenylhydroxylamine. wikipedia.org This is followed by the elimination of a water molecule to form a nitrenium ion intermediate. This highly reactive intermediate is then attacked by a water molecule, a nucleophile, at the para position of the aromatic ring. Subsequent deprotonation and rearomatization yield the final 4-aminophenol product. wiley-vch.dewikipedia.org

While the classic Bamberger rearrangement yields p-aminophenols, related mechanisms are observed for other isomers. Research on the bacterium Ralstonia eutropha JMP134 identified an enzyme, 3-hydroxylaminophenol mutase, that catalyzes a Bamberger-type rearrangement of 3-hydroxylaminophenol (3HAP). nih.gov This enzymatic reaction does not require oxygen or cofactors. nih.gov A corresponding chemical rearrangement of 3HAP was also demonstrated using aqueous sulfuric acid, highlighting the role of acid catalysis in transforming hydroxylaminoaromatic compounds. nih.gov

Substitution Reactions of Resorcinol (B1680541)

A primary industrial route to 3-aminophenol is the amination of resorcinol through nucleophilic aromatic substitution. wikipedia.orgnih.gov This process involves reacting resorcinol with an aminating agent, most commonly ammonia (B1221849) or primary and secondary amines. google.comepo.org The reaction can be performed under various conditions, often in an aqueous medium and sometimes in the presence of a catalyst to improve yield and selectivity. epo.orggoogle.com

Historically, the reaction has been conducted in an autoclave at elevated temperatures (200-220 °C) with aqueous ammonia and catalysts like ammonium (B1175870) chloride or diammonium phosphate. google.comprepchem.com More contemporary methods have focused on improving efficiency and reducing waste. One patented approach describes an improved process using anhydrous conditions with an inert organic solvent (like toluene (B28343) or xylene) and an aluminosilicate (B74896) catalyst, such as a natural or synthetic zeolite. google.com This method aims for high yield with minimal by-product formation. google.com The reaction temperature is typically maintained between 175°C and 275°C. epo.org

| Aminating Agent | Catalyst/Medium | Temperature | Key Findings | Reference |

|---|---|---|---|---|

| Aqueous Ammonia (28%) | Diammonium Phosphate | 200 °C | Yielded 85% of theory for 3-aminophenol. | google.com |

| Aqueous Ammonia (28%) | Ammonium Arsenate | 200 °C | Reaction conducted over 12 hours in an autoclave. | google.com |

| Aqueous Ammonia (10%) | Ammonium Chloride | 220 °C | Reaction time of 14 hours in an autoclave. | prepchem.com |

| Anhydrous Ammonia | Aluminosilicate Zeolite / Toluene | 200-240 °C | Anhydrous conditions minimize by-products and product loss. | google.com |

| Dimethylamine (B145610) (DMA) | H3PO4 / Water | 200 °C | Afforded a 76% yield of 3-(N,N-dimethylamino)phenol. | daneshyari.com |

| Diethylamine (DEA) | Raney Ni / Water | 200 °C | Raney Ni was found to be an effective catalyst for secondary amines where H3PO4 failed. | daneshyari.com |

Dehydrogenation of Cyclic Aminoketones

An alternative, though less common, synthetic route involves the dehydrogenation of cyclic aminoketones to produce 3-aminophenol derivatives. A patented process describes the preparation of 3-aminophenols through this methodology, indicating its viability as a synthetic pathway. google.com

Synthesis of 3-Aminophenol Derivatives

Formation of Azo Compounds

3-Aminophenol is a valuable precursor for the synthesis of azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (–N=N–). modernscientificpress.comresearchgate.net The synthesis is typically a two-step process.

Diazotization : The primary amino group of 3-aminophenol is converted into a diazonium salt. This is achieved by treating 3-aminophenol with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid or sulfuric acid, at low temperatures (0–5 °C). core.ac.ukindexcopernicus.com

Azo Coupling : The resulting diazonium salt solution is then reacted with a coupling component, which is typically an electron-rich aromatic compound like another phenol (B47542), a naphthol, or an aniline (B41778) derivative. fudutsinma.edu.ngjmchemsci.com The diazonium ion acts as an electrophile and attacks the activated ring of the coupling partner to form the stable azo compound. modernscientificpress.com

The specific hue of the resulting dye can be tuned by changing the coupling partner. For instance, coupling diazotized 3-aminophenol with saccharine, 2-naphthol, or ninhydrin-based Schiff bases produces different colored dyes. modernscientificpress.comfudutsinma.edu.ngscholarsresearchlibrary.com

| Coupling Partner | Resulting Dye | Yield | Reference |

|---|---|---|---|

| Saccharine | Azo dye-iron complex | 83% (dye), 58% (complex) | modernscientificpress.com |

| 2-Naphthol | Azo dye-iron complex | Not specified | fudutsinma.edu.ng |

| 1-Naphthol | Azo dye-cobalt complex | 84% (dye), 59% (complex) | indexcopernicus.com |

| Schiff base of ninhydrin (B49086) and 3-aminophenol | Monoazo dyes | Not specified | scholarsresearchlibrary.com |

Synthesis of Schiff Bases

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond (C=N) and are readily synthesized by the condensation reaction of a primary amine with an aldehyde or a ketone. iieta.orgekb.eg 3-Aminophenol serves as the amine component in the synthesis of a wide variety of Schiff bases. The reaction is typically carried out by refluxing equimolar amounts of 3-aminophenol and the desired carbonyl compound in a solvent like ethanol (B145695), methanol (B129727), or toluene. iljs.org.ngnih.govrsisinternational.org

The properties of the resulting Schiff base can be modified by varying the substituent on the aldehyde or ketone. For example, a series of Schiff bases has been synthesized from 3-aminophenol and various substituted benzaldehydes, including hydroxy-, methoxy-, chloro-, and nitro-benzaldehydes. iljs.org.ng These reactions generally proceed in moderate to good yields. iljs.org.ng

| Carbonyl Compound | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Hydroxy-3-methoxybenzaldehyde | Methanol | Reflux for 8 hours | Not specified | iieta.org |

| 2-Hydroxybenzaldehyde | Methanol/Ethanol | Heated, then cooled in ice-bath | Not specified | nih.gov |

| 2-Methoxybenzaldehyde | Toluene | Reflux for 2 hours | 61% | iljs.org.ng |

| 2-Chlorobenzaldehyde | Toluene | Reflux for 2 hours | 47% | iljs.org.ng |

| Benzaldehyde | Methanol | Reflux for 1 hour | 90% | rsisinternational.org |

| 2-Quinolinecarboxaldehyde | Ethanol/DMF | Reflux for 3 hours | Not specified | ekb.eg |

Phosphonic Acid Derivatives

α-Aminophosphonic acids are structural analogs of α-amino acids and are of significant interest due to their biological activities. researchgate.net Derivatives of 3-aminophenol can be synthesized using methods like the Kabachnik-Fields reaction. mdpi.comnih.gov This is a one-pot, three-component reaction involving an amine, a carbonyl compound, and a dialkyl phosphite (B83602) or phosphorous acid. nih.gov

For example, the synthesis of ([(3-Hydroxyphenyl) phosphonomethyl-amino]-methyl)-phosphonic acid was achieved starting from 3-aminophenol. researchgate.net Another approach, the Irani-Moedritzer method, involves reacting 3-aminophenol with phosphorous acid and formaldehyde (B43269). researchgate.net Microwave irradiation has also been employed to synthesize α-aminophosphonic acids from substituted aminophenols, an aldehyde, and phosphorous acid, often resulting in high yields in a short amount of time. nih.gov

Propanoic Acid Derivatives

The synthesis of propanoic acid derivatives from 3-aminophenol is a key process for creating valuable chemical intermediates. One notable derivative is ethyl 3-(3-aminophenyl)propanoate (B2654546).

A short and effective synthesis for ethyl 3-(3-aminophenyl)propanoate has been developed that does not directly use sulfuric acid but illustrates the formation of the propanoate structure. nih.gov This method employs a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde (B41214) with Meldrum's acid. nih.gov The resulting intermediate, 3-(3-nitrophenyl)propanoic acid, is then reduced using stannous chloride in ethanol. nih.gov A key feature of this step is that the stannous chloride acts as a Lewis acid, which simultaneously catalyzes the esterification of the carboxylic acid with ethanol to form the final product. nih.gov

While this specific synthesis uses stannous chloride, the general principle of acid catalysis is fundamental. The direct esterification of 3-(3-aminophenyl)propanoic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid represents a more conventional approach to forming such derivatives. This method aligns with the principles of Fischer-Speier esterification.

A general procedure applicable to aminophenylpropanoic acids involves dissolving the carboxylic acid in an alcohol (e.g., methanol or ethanol) and adding a catalytic amount of concentrated sulfuric acid. ambeed.com The mixture is then typically heated under reflux for an extended period, often 24 hours, to drive the reaction to completion. ambeed.com

Table 1: Synthesis of Ethyl 3-(3-aminophenyl)propanoate

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

|---|---|---|---|

| 3-Nitrobenzaldehyde | Meldrum's acid | Triethylammonium formate (B1220265) (TEAF) | 3-(3-Nitrophenyl)propanoic acid |

Esterification Reactions Catalyzed by Sulfuric Acid

Sulfuric acid is a classic and widely used catalyst for Fischer-Speier esterification, a method for producing esters by reacting carboxylic acids and alcohols. mdpi.com Its effectiveness stems from its ability to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. mdpi.com

The use of sulfuric acid as a catalyst is crucial in many esterification processes involving amino-functionalized compounds. For instance, in the synthesis of certain amino acid derivatives, sulfuric acid's presence is vital for the reaction to proceed, whereas other strong mineral acids like HCl and HNO₃ have been shown to be ineffective under similar conditions. nih.gov This highlights the specific catalytic nature of sulfuric acid beyond simply lowering the pH. nih.gov

Research into the esterification of amino acids has demonstrated that the reaction can be significantly accelerated in thin films, such as those generated by electrospray ionization (ESI) microdroplet deposition. nih.govnih.gov In these systems, the sulfuric acid-catalyzed esterification of amino acids with methanol occurs efficiently at temperatures around 70 °C, conditions under which the same reaction in a bulk solution is not observed. nih.govnih.gov This method has shown to be selective for the esterification of the carboxylic acid group, leaving other functional groups intact. nih.gov

A practical example is the synthesis of dimethyl ester derivatives from a di(propanoic)acid. In one study, 3,3'-((4-hydroxyphenyl)azanediyl)di(propanoic)acid was successfully converted to its dimethyl ester by reaction with an excess of methanol in the presence of a catalytic quantity of sulfuric acid. nih.gov Similarly, a general laboratory procedure for synthesizing methyl esters of aminophenylpropanoic acids involves refluxing the parent carboxylic acid in methanol with a few drops of 95% sulfuric acid for 24 hours. ambeed.com This method yielded the desired methyl 3-(4-aminophenyl)propanoate in 74% yield. ambeed.com

The synthesis of (3-aminophenyl) 4-methylbenzenesulfonate (B104242) provides another example, where the esterification between 3-aminophenol and p-Toluenesulfonic acid is catalyzed by a strong acid, with sulfuric acid being a typical choice.

Table 2: Sulfuric Acid-Catalyzed Esterification Reactions

| Substrate | Alcohol | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-(4-Amino-phenyl)-propionic acid | Methanol | 95% H₂SO₄ | Reflux, 24h | Methyl 3-(4-aminophenyl)propanoate | 74% | ambeed.com |

| 3,3'-((4-Hydroxyphenyl)azanediyl)di(propanoic)acid | Methanol | H₂SO₄ (catalytic) | - | Dimethyl 3,3'-((4-hydroxyphenyl)azanediyl)dipropanoate | - | nih.gov |

| Amino Acids (general) | Methanol | H₂SO₄ (pH=2) | Thin film, 70°C | Amino Acid Methyl Esters | 40-50% (for aromatic side chains) | nih.govnih.gov |

Chemical Reactivity and Mechanistic Studies in Sulfuric Acid Media

Acid-Catalyzed Reactions of 3-Aminophenol (B1664112)

Sulfuric acid acts as a potent catalyst, facilitating several key reactions involving 3-aminophenol. Its strong acidic nature influences the formation of ionic species, dictates the pathways of electrochemical processes, and enables crucial reactions like diazotization, acetylation, and hydrolysis.

Protonation and Ionic Species Formation

In an acidic medium such as a sulfuric acid solution, 3-aminophenol, which is an amphoteric molecule, readily undergoes protonation. The compound has two pKa values, approximately 4.17-4.37 for the protonation of the amino group and 9.87 for the deprotonation of the hydroxyl group. rsc.orgcdnsciencepub.com In solutions with a pH below the first pKa value, such as in 0.1 M sulfuric acid where the pH is 1.6, the amino group (-NH₂) is protonated to form an ammonium (B1175870) cation (-NH₃⁺). rsc.org This transformation is a classic acid-base reaction where the lone pair of electrons on the nitrogen atom accepts a proton from the acid. rsc.orgjst.go.jp

The resulting primary ionic species is the 3-hydroxyanilinium ion. rsc.org The formation of this cation significantly alters the electronic properties and reactivity of the molecule. The protonated amino group becomes strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and makes the nitrogen atom non-nucleophilic. This protonation is also the basis for the formation of salts, such as 3-aminophenol sulfate (B86663). cdnsciencepub.com

Electrochemical Oxidation Pathways

The electrochemical behavior of 3-aminophenol is markedly influenced by the presence of sulfuric acid. In acidic solutions, the protonation of the amino group means it lacks the lone pair of electrons typically involved in the initial oxidation of aromatic amines. rsc.org Consequently, the electrochemical oxidation, dimerization, and subsequent polymerization of 3-aminophenol in a sulfuric acid medium proceed through the hydroxyl (-OH) group. rsc.org

Studies using cyclic voltammetry on a gold electrode in 0.1 mol L⁻¹ sulfuric acid have determined the onset and peak potentials for the oxidation of 3-aminophenol. rsc.org These findings are summarized in the table below.

| Parameter | Potential (vs. Ag/AgCl) | Reference |

|---|---|---|

| Onset Potential | 0.5 V | rsc.org |

| Peak Potential | 0.75 V | rsc.org |

The initial oxidation at the hydroxyl group likely forms a radical cation, which can then undergo further reactions, including dimerization and polymerization, on the electrode surface. rsc.orgyoutube.com Electropolymerization in acidic conditions has been shown to be an effective method for creating polymer films on electrode surfaces. allen.in

Diazotization Processes

Diazotization is a cornerstone reaction of primary aromatic amines, including 3-aminophenol, and is typically carried out in a strong acid medium like sulfuric acid. sci-hub.segoogle.comrsc.orgnih.gov The process involves treating 3-aminophenol with a solution of sodium nitrite (B80452) (NaNO₂) at low temperatures, generally between 0-5°C, in the presence of concentrated sulfuric acid. sci-hub.segoogle.comresearchgate.net

The reaction mechanism begins with the protonation of nitrous acid (formed in situ from NaNO₂ and H₂SO₄) to generate the highly electrophilic nitrosonium ion (NO⁺). The nucleophilic amino group of 3-aminophenol then attacks the nitrosonium ion, leading to the formation of a diazonium salt, specifically 3-hydroxybenzenediazonium sulfate. This diazonium salt is a versatile intermediate, widely used in the synthesis of azo dyes through coupling reactions with various aromatic compounds. sci-hub.sersc.orgresearchgate.net The excess nitrous acid is often quenched with urea (B33335) to prevent unwanted side reactions. sci-hub.segoogle.com

Acetylation Reactions

The acetylation of 3-aminophenol involves the introduction of an acetyl group (CH₃CO-) onto the molecule. In the presence of a sulfuric acid catalyst, this reaction exhibits significant chemoselectivity. capes.gov.br When 3-aminophenol is treated with an acetylating agent, such as acetic anhydride, the reaction preferentially occurs at the amino group rather than the hydroxyl group. capes.gov.br

This selectivity is attributed to the higher nucleophilicity of the amino group compared to the hydroxyl group. capes.gov.br The lone pair of electrons on the nitrogen atom is a stronger nucleophile than the lone pairs on the oxygen atom. Even though the amino group is partially protonated in the acidic medium, the equilibrium allows for a sufficient concentration of the free amine to react. The acid catalyst, which can be silica (B1680970) sulfuric acid for heterogeneous catalysis or concentrated sulfuric acid, activates the acetylating agent, making it more susceptible to nucleophilic attack. capes.gov.br This results in the formation of N-(3-hydroxyphenyl)acetamide.

Hydrolysis Reactions (e.g., Amide Hydrolysis in presence of sulfuric acid)

The reverse of the acetylation reaction, amide hydrolysis, can also be catalyzed by sulfuric acid. When an N-acylated aminophenol, such as N-(3-hydroxyphenyl)acetamide, is heated in an aqueous sulfuric acid solution, the amide bond is cleaved to regenerate 3-aminophenol and the corresponding carboxylic acid (acetic acid). sci-hub.segoogle.com

The mechanism for acid-catalyzed amide hydrolysis involves several steps:

Protonation of the Carbonyl Oxygen : The oxygen of the amide's carbonyl group is protonated by the acid, which makes the carbonyl carbon significantly more electrophilic. sci-hub.segoogle.com The nitrogen atom is not basic due to the resonance of its lone pair with the carbonyl. sci-hub.se

Nucleophilic Attack by Water : A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. sci-hub.segoogle.com

Proton Transfer : A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom of the amide group, converting the amine moiety into a better leaving group (an ammonium ion). sci-hub.se

Elimination of the Amine : The tetrahedral intermediate collapses, and the C-N bond breaks, expelling the amine (in this case, 3-aminophenol, which will be protonated under the acidic conditions) and reforming the carbonyl group of what is now a carboxylic acid. sci-hub.se

Deprotonation : The protonated carboxylic acid is deprotonated to yield the final carboxylic acid product.

This reaction is effectively irreversible because the amine product is immediately protonated by the strong acid, rendering it non-nucleophilic and unable to participate in the reverse reaction. sci-hub.se

Polymerization Reactions Mediated by Sulfuric Acid

Sulfuric acid can mediate the polymerization of 3-aminophenol through both electrochemical and chemical oxidative methods. In these processes, 3-aminophenol monomers are linked together to form poly(3-aminophenol).

In electropolymerization , as discussed in section 3.1.2, the reaction in sulfuric acid proceeds via the oxidation of the hydroxyl group, as the amino group is protonated. rsc.org Repeated cyclic voltammetry scans lead to the growth of a polymer film on the electrode surface. rsc.orgallen.in

In chemical oxidative polymerization , an oxidizing agent, such as ammonium persulfate (APS), is used to initiate the reaction in a sulfuric acid solution. The sulfuric acid provides the necessary acidic medium for the reaction to proceed. The resulting polymer, poly(m-aminophenol) or PmAP, can be isolated as a precipitate. Research has shown that concentrated sulfuric acid can also be used as a catalyst in subsequent modification reactions of the synthesized polymer, such as esterification to create cross-linked materials. The polymer structure can be complex, potentially involving both C-O-C and C-N-C linkages, though the specific pathway is influenced by the reaction conditions.

Oxidative Polymerization of 3-Aminophenol

The oxidative polymerization of 3-aminophenol in a sulfuric acid medium is a key method for synthesizing poly(3-aminophenol), a conducting polymer with interesting properties. In an acidic solution, such as aqueous sulfuric acid, the amino group (-NH₂) of the 3-aminophenol monomer is protonated. electrochemsci.org This protonation deactivates the amino group towards oxidation, suggesting that the polymerization process proceeds through the hydroxyl (-OH) group. electrochemsci.org

The reaction is typically initiated by a chemical oxidizing agent, such as ammonium persulfate (APS), in the acidic medium. nih.govijpras.com Oxidative polymerization is considered an advantageous method because it often proceeds under mild conditions and can produce oligomers and polymers with good solubility in organic solvents, which is important for processing and technological applications. tandfonline.com The general process involves the formation of radical cations from the monomer, which then couple to form polymer chains. nih.gov The resulting poly(m-aminophenol) (PmAP) can be prepared as a nanocomposite, for instance, by carrying out the in-situ polymerization on the surface of graphene oxide to enhance its properties. nih.gov

Doping Mechanisms in Conducting Polymers

Poly(3-aminophenol) is intrinsically an insulator or semiconductor, but its electrical conductivity can be significantly increased through a process called doping. Sulfuric acid plays a pivotal role as a p-type dopant for poly(3-aminophenol) and related conducting polymers like polyaniline. nih.govresearchgate.net

The doping mechanism involves a simple acid-base reaction. The sulfuric acid provides protons (H⁺) that protonate the imine (-N=) and amine (-NH-) nitrogen atoms along the polymer backbone. nih.govmdpi.com This process, known as acid doping, leads to the formation of charge carriers, specifically radical cations (polarons) and dications (bipolarons), on the polymer chain. These newly formed charges are delocalized along the conjugated system of the polymer, allowing for the movement of electrons and thus transforming the material from an insulating to a conducting state. nih.gov

The level of doping, which directly correlates with the material's conductivity, can be controlled by the concentration of the acid. researchgate.net Studies on sulfuric acid-doped poly(m-aminophenol) films have demonstrated their utility as sensor materials for aliphatic alcohols, where the interaction with the alcohol vapor modulates the polymer's resistivity. researchgate.net

Esterification and Cross-linking in Polymer Networks

Sulfuric acid is a classic and effective catalyst for esterification reactions, including those involving 3-aminophenol and its polymer. mdpi.com This catalytic activity can be harnessed to modify the polymer structure, for example, by creating cross-linked networks.

A notable example is the esterification of poly(m-aminophenol) with a dicarboxylic acid, such as succinic acid, using concentrated sulfuric acid as a catalyst. tandfonline.com In this process, the sulfuric acid facilitates the reaction between the hydroxyl (-OH) groups on the polymer backbone and the carboxylic acid groups of the cross-linking agent. This results in the formation of ester bridges between the polymer chains. tandfonline.com

This cross-linking has a significant impact on the material's properties. For instance, while poly(m-aminophenol) itself has limited solubility, the resulting cross-linked poly(m-aminophenol)-succinate compound becomes soluble in aprotic solvents like NMP, DMF, and DMSO, which can be advantageous for material processing and application. tandfonline.com The thermal stability of the polymer can also be altered by such modifications. tandfonline.com

Role of Sulfuric Acid as a Reaction Medium or Catalyst

Sulfuric acid's function in chemical reactions involving aminophenols extends beyond simple protonation; it profoundly influences reaction rates, equilibria, and the distribution of final products.

Influence on Reaction Kinetics and Thermodynamics

Sulfuric acid acts as a potent catalyst, significantly influencing the kinetics of reactions by providing an alternative pathway with a lower activation energy. In reactions like the Bamberger rearrangement, which is used to synthesize aminophenols from phenylhydroxylamines, the acid concentration is a critical kinetic parameter. rasayanjournal.co.inncl.res.in

Research on the synthesis of p-aminophenol from nitrobenzene (B124822) (which proceeds via a phenylhydroxylamine intermediate) demonstrates this relationship clearly. The rate of the desired rearrangement reaction increases with the reaction temperature, but this must be balanced against potential side reactions. rasayanjournal.co.in The concentration of sulfuric acid also directly affects the catalytic activity; studies have shown that selectivity towards p-aminophenol increases with acid concentration up to an optimal point, beyond which the effect may level off due to factors like the limited availability of the intermediate for rearrangement. ncl.res.in

The thermodynamic aspects of reactions in sulfuric acid are also critical. For instance, in the removal of 4-aminophenol (B1666318) from aqueous solutions via emulsion liquid membranes, the use of an acid like HCl or a base in the stripping phase creates a favorable gradient that drives the transport of the aminophenol. mdpi.com While not a direct synthesis, this illustrates how acid-base equilibria governed by the acidic medium can control the direction and efficiency of a chemical process.

Modulation of Reaction Selectivity and Yield

The concentration of sulfuric acid is a powerful tool for controlling the selectivity and yield of reactions involving the synthesis of aminophenols. A prime example is the acid-catalyzed Bamberger rearrangement of phenylhydroxylamine, an intermediate in the hydrogenation of nitrobenzene. researchgate.net In this process, phenylhydroxylamine can either rearrange to form the desired p-aminophenol (PAP) or undergo further reduction to form aniline (B41778), a major byproduct. rasayanjournal.co.inresearchgate.net

The presence and concentration of sulfuric acid are crucial for favoring the rearrangement pathway. An increase in acid concentration generally leads to an increase in PAP selectivity. kentech.ac.kr This is because the acid catalyzes the rearrangement reaction, making it kinetically more favorable than the competing reduction reaction. rasayanjournal.co.in However, there is an optimal concentration. Studies have shown that the yield of p-aminophenol increases as sulfuric acid concentration is raised to an optimum level (e.g., 1.5 M in one study), after which the yield begins to decrease. rasayanjournal.co.in This optimization is critical for maximizing the production of the desired isomer and minimizing waste from side reactions. rasayanjournal.co.inncl.res.in Combining sulfuric acid with a heterogeneous acid catalyst has also been shown to improve selectivity by as much as 10% compared to using sulfuric acid alone. researchgate.net

The following table, based on data from the synthesis of para-aminophenol, illustrates the direct impact of sulfuric acid concentration on product yield.

| Sulfuric Acid Concentration (M) | p-Aminophenol (PAP) Yield (%) |

| 0.80 | 36.31 |

| 1.50 | 48.04 |

| 2.20 | 47.37 |

| 2.90 | 42.63 |

| This table is based on data from a study on PAP synthesis under specific conditions (70°C reaction temperature, 2-hour reaction time). rasayanjournal.co.in |

Advanced Characterization and Spectroscopic Investigations

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FTIR and Raman techniques, probes the molecular vibrations of the 3-aminophenol-sulfuric acid system. These vibrations are sensitive to changes in bond strength, molecular geometry, and intermolecular interactions, such as the protonation of the amine and the presence of the sulfate (B86663) counter-ion.

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule. In the context of 3-aminophenol (B1664112) treated with sulfuric acid, the spectrum shows significant changes compared to pure 3-aminophenol, reflecting the protonation of the amino group and the introduction of the sulfate ion.

When 3-aminophenol is doped with sulfuric acid, as seen in studies of poly(m-aminophenol), a very strong S=O stretching band appears, which is characteristic of the sulfate group. researchgate.net The broad band associated with the hydrogen-bonded O-H group in the polymer is observed between 3000 and 3030 cm⁻¹. researchgate.net In contrast, the spectrum of pure 3-aminophenol is characterized by distinct N-H stretching bands from the primary amine (around 3411 and 3340 cm⁻¹) and various C-H and C=C aromatic ring vibrations. rsc.org The protonation of the -NH₂ group to -NH₃⁺ leads to the appearance of new N-H stretching and bending vibrations, often overlapping with O-H and C-H stretching regions.

| Wavenumber (cm⁻¹) | Assignment in 3-Aminophenol rsc.org | Expected Assignment in 3-Aminophenol;Sulfuric Acid researchgate.net |

| ~3411, 3340 | N-H Asymmetric & Symmetric Stretch | Absorptions shift and broaden due to -NH₃⁺ formation |

| ~3030 | Aromatic C-H Stretch | Aromatic C-H Stretch, overlaps with broad O-H/N-H bands |

| ~1622 | N-H Bending (Scissoring) | -NH₃⁺ Asymmetric & Symmetric Bending |

| ~1600 | Aromatic C=C Ring Stretch | Aromatic C=C Ring Stretch |

| ~1504 | Aromatic C=C Ring Stretch | Aromatic C=C Ring Stretch |

| ~1262 | C-N Stretch | C-N Stretch (shifted due to protonation) |

| Not Present | S=O Stretch | Strong absorption appears (~1111 cm⁻¹) |

| Not Present | HSO₄⁻/SO₄²⁻ Vibrations | Characteristic sulfate/bisulfate bands appear |

This table presents data for pure 3-aminophenol and expected changes upon interaction with sulfuric acid, based on data from related doped polymers.

Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations and bonds that are highly polarizable. The Raman spectrum of 3-aminophenol in a sulfuric acid medium is dominated by features of the protonated aminophenol cation and the sulfate/bisulfate anions. doi.orgrsc.org

The spectrum of aqueous sulfuric acid itself shows characteristic bands for HSO₄⁻ (e.g., ~980 cm⁻¹) and SO₄²⁻ (e.g., ~1055 cm⁻¹), with their relative intensities depending on the acid concentration. rsc.org The aromatic ring modes of 3-aminophenol also give rise to distinct Raman signals. nih.gov Upon protonation, the vibrations associated with the amino group change significantly. The interaction may also enhance certain Raman signals, a phenomenon explored in Surface-Enhanced Raman Spectroscopy (SERS) studies. researchgate.net

| Raman Shift (cm⁻¹) | Possible Assignment |

| ~3060 | Aromatic C-H Stretch |

| ~1620 | Aromatic Ring C=C Stretch |

| ~1580 | Aromatic Ring C=C Stretch |

| ~1055 | SO₄²⁻ Symmetric Stretch |

| ~980 | HSO₄⁻ Symmetric Stretch |

| ~665 | Ring Breathing Mode nih.gov |

This table presents expected characteristic Raman shifts for 3-aminophenol in a sulfuric acid solution based on typical values for the constituent functional groups and ions.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between electronic energy levels within the molecule, typically induced by the absorption of ultraviolet or visible light. These transitions are highly sensitive to the molecule's conjugation and the electronic nature of its substituent groups.

The UV-Vis spectrum of 3-aminophenol is characterized by absorption bands arising from π→π* transitions within the benzene (B151609) ring. The -NH₂ and -OH groups act as auxochromes, shifting the absorption to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. The spectrum of m-aminophenol in a neutral or ethanolic solution shows maxima at approximately 213, 236, and 287 nm. cerealsgrains.org

In the presence of sulfuric acid, the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is significantly less electron-donating than the -NH₂ group, which reduces its auxochromic effect. Consequently, a hypsochromic (blue) shift is observed, with the absorption maxima moving to shorter wavelengths. Studies modeling drug absorption show that at a low pH (1.2-3), 3-aminophenol is almost fully ionized. umich.edu This change in ionization state and the resulting spectral shift are fundamental to understanding its behavior in acidic environments.

3-Aminophenol is a well-known building block for various fluorescent dyes, such as rhodamines, indicating its potential for fluorescence. wikipedia.org The fluorescence arises from the de-excitation of electrons from an excited singlet state back to the ground state.

The fluorescence properties of 3-aminophenol are highly dependent on its chemical environment, particularly the pH. In a strongly acidic medium like sulfuric acid, the protonation of the amino group alters the electronic structure. This protonation can lead to a significant shift in the emission wavelength or, more commonly, fluorescence quenching. The lone pair of electrons on the nitrogen atom, which is crucial for the charge-transfer transitions often involved in fluorescence, becomes engaged in the bond with a proton. This change can disrupt the emissive pathway. For instance, studies on derivatives have shown that treatment with sulfuric acid can lead to a loss of fluorescent properties. mdpi.com Other research on copolymers containing aminophenol identifies an excitation maximum around 399 nm, attributed to n→π* and π→π* transitions, which would be directly affected by protonation. niscpr.res.in

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. For 3-aminophenol, the spectrum reveals distinct signals for the aromatic protons and carbons. In a sulfuric acid solvent (commonly D₂SO₄ for NMR studies), the spectra are dramatically altered due to protonation.

In a standard solvent like DMSO-d₆, the ¹H NMR spectrum of 3-aminophenol shows aromatic protons in the range of 6.0-6.8 ppm, with the -OH and -NH₂ protons appearing as distinct, exchangeable signals. rsc.orgchemicalbook.com In a strong acid like D₂SO₄, the -NH₂ group is protonated to -NH₃⁺, and the -OH group can also be protonated to -OH₂⁺. These transformations convert electron-donating groups into powerful electron-withdrawing groups. This causes a significant deshielding effect on the nearby aromatic protons, shifting their signals downfield. The labile amine and hydroxyl protons typically exchange rapidly with the acidic solvent protons, often resulting in their signals not being individually observed or appearing as a very broad averaged peak. rsc.org

Similarly, the ¹³C NMR spectrum experiences significant downfield shifts (deshielding) for the aromatic carbons, especially C1 and C3, which are directly attached to the oxygen and nitrogen atoms, respectively. rsc.org

| Nucleus | Chemical Shift (δ) in DMSO-d₆ rsc.org | Predicted Shift in Sulfuric Acid | Rationale for Predicted Shift |

| ¹H NMR | |||

| Ar-H | ~6.0 - 6.8 ppm | Downfield shift | Increased electron-withdrawing effect of -NH₃⁺ and -OH₂⁺ groups deshields the ring protons. |

| -NH₂ | ~4.9 ppm | Broadened/Exchanged | Rapid proton exchange with the D₂SO₄ solvent. |

| -OH | ~8.9 ppm | Broadened/Exchanged | Rapid proton exchange with the D₂SO₄ solvent. |

| ¹³C NMR | |||

| C-OH (C1) | ~158.5 ppm | Significant downfield shift | Strong deshielding from protonated -OH₂⁺ group. |

| C-NH₂ (C3) | ~150.3 ppm | Significant downfield shift | Strong deshielding from protonated -NH₃⁺ group. |

| Ar-C | ~101 - 130 ppm | Downfield shift | Overall deshielding of the aromatic ring due to electron withdrawal. |

This table presents known NMR data for 3-aminophenol in a neutral solvent and predicts the qualitative shifts upon dissolution in sulfuric acid.

Proton NMR (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a key method for confirming the molecular structure of 3-aminophenol sulfate. lookchem.com The formation of the ammonium (B1175870) salt [HOC₆H₄NH₃]⁺ from 3-aminophenol leads to predictable changes in the chemical shifts of the protons. The electron-withdrawing inductive effect of the -NH₃⁺ group causes a downfield shift (to a higher ppm value) for adjacent protons, particularly those on the aromatic ring. The acidic protons of the hydroxyl (-OH) and ammonium (-NH₃⁺) groups are also observable and their signals can be broad, with chemical shifts that are sensitive to the solvent, concentration, and temperature.

Expected ¹H NMR Spectral Data for the 3-Hydroxyphenylammonium Cation in DMSO-d₆

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-2 | ~7.3-7.5 | Singlet (or narrow triplet) | Expected to shift downfield due to proximity to -NH₃⁺. |

| H-4 | ~7.1-7.3 | Doublet of doublets | Expected to shift downfield. |

| H-5 | ~7.5-7.7 | Triplet | Expected to shift significantly downfield. |

| H-6 | ~7.0-7.2 | Doublet of doublets | Expected to shift downfield. |

| -OH | ~9.5-10.5 | Broad Singlet | Phenolic proton, exchangeable with D₂O. |

| -NH₃⁺ | ~8.0-9.0 | Broad Singlet | Ammonium protons, exchangeable with D₂O. |

Note: These are estimated values based on the known spectrum of 3-aminophenol and the expected electronic effects of protonation. Actual values may vary.

Carbon-13 NMR (¹³C NMR)

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Similar to ¹H NMR, the protonation of the amino group affects the chemical shifts of the carbon atoms in the aromatic ring. The carbon atom bonded directly to the ammonium group (C-3) and the ortho and para carbons (C-2, C-4, C-6) are expected to experience a downfield shift due to the deshielding effect of the positive charge.

Expected ¹³C NMR Spectral Data for the 3-Hydroxyphenylammonium Cation in DMSO-d₆

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-1 (-OH) | ~158-160 | Carbon attached to the hydroxyl group. |

| C-2 | ~110-112 | |

| C-3 (-NH₃⁺) | ~140-145 | Expected to shift significantly downfield from ~147 ppm in the neutral molecule. |

| C-4 | ~112-114 | |

| C-5 | ~130-132 | |

| C-6 | ~108-110 |

Note: These are estimated values based on the known spectrum of 3-aminophenol and established substituent effects.

Mass Spectrometry and Chromatographic Techniques

Chromatographic and mass spectrometric methods are essential for the separation, identification, and purity assessment of 3-aminophenol sulfate.

Liquid Chromatography-Mass Spectrometry (LC-Mass, UPLC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique used to confirm the molecular weight and purity of 3-aminophenol sulfate. lookchem.com In a typical analysis, the compound is first separated from impurities using reverse-phase HPLC. The eluent is then introduced into the mass spectrometer. Using electrospray ionization (ESI) in positive ion mode, the species detected would be the protonated cation of 3-aminophenol (the 3-hydroxyphenylammonium ion). The sulfate counter-ion is generally not observed in positive mode.

Expected LC-MS Data

| Parameter | Value |

|---|---|

| Technique | HPLC-ESI-MS (Positive Ion Mode) |

| Expected Cation | [HOC₆H₄NH₃]⁺ |

| Theoretical m/z | 110.06 |

This technique is highly sensitive and specific, allowing for the detection of the analyte and any related impurities at very low concentrations. cymitquimica.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used to monitor reaction progress during the synthesis of 3-aminophenol sulfate and to assess its purity. Due to the ionic nature of the salt, it is significantly more polar than its free base, 3-aminophenol. Consequently, on a standard silica (B1680970) gel plate, it will exhibit very low mobility (a small Rƒ value) when a moderately polar eluent is used. A more polar mobile phase, often containing an acid or base modifier, is required to achieve significant migration.

Typical TLC System for Polar Amines

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Dichloromethane:Methanol (B129727):Acetic Acid (e.g., 8:2:0.1) |

| Expected Rƒ | Significantly lower than 3-aminophenol |

Thermal Analysis

Thermal analysis techniques are employed to study the decomposition and thermal stability of 3-aminophenol sulfate.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For an ionic salt like 3-aminophenol sulfate, TGA can reveal its thermal stability and decomposition pathway. The analysis of similar organic sulfate salts suggests a multi-step decomposition process. The initial mass loss may correspond to the release of adsorbed water, followed by the decomposition of the organic component and the loss of sulfuric acid at higher temperatures. The decomposition of the organic cation itself may occur before or after the loss of the sulfate moiety.

Expected TGA Decomposition Profile for (C₆H₇NO)₂·H₂SO₄

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

|---|---|---|

| 180 - 250 | Variable | Initial decomposition of the organic cation. |

| 250 - 400 | ~31% | Loss of the H₂SO₄ moiety (Theoretical MW = 98.07 g/mol ). |

| > 400 | Significant | Complete decomposition and volatilization of the organic residue. |

Note: This profile is a theoretical expectation. The actual decomposition temperatures and mass losses depend on experimental conditions such as the heating rate and atmosphere.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. infinitiaresearch.comsgs-institut-fresenius.de This method is widely used to determine thermal transitions such as melting points, glass transitions, and crystallization events, providing valuable information about the thermal stability and purity of a substance. infinitiaresearch.comsgs-institut-fresenius.deacs.org In a DSC experiment, a sample and an inert reference are subjected to a controlled temperature program, and the energy absorbed or released by the sample during a thermal event is recorded. infinitiaresearch.com

Table 1: General Applications of DSC

| Property Measured | Significance |

|---|---|

| Glass Transition Temperature (Tg) | Indicates the temperature at which an amorphous solid becomes rubbery. |

| Melting Point (Tm) | Identifies the temperature of transition from solid to liquid. sgs-institut-fresenius.de |

| Crystallization Temperature (Tc) | Shows the temperature at which a substance crystallizes from a molten state. infinitiaresearch.com |

| Enthalpy of Transitions (ΔH) | Quantifies the energy absorbed or released during a phase change. |

| Specific Heat Capacity (Cp) | Measures the amount of heat required to raise the temperature of a substance. nih.gov |

Diffraction and Scattering Techniques

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. nslanalytical.com By bombarding a sample with X-rays and measuring the angles and intensities of the diffracted beams, a diffraction pattern is generated. nslanalytical.com This pattern serves as a fingerprint of the crystalline phases present in the material. nslanalytical.com

While a specific XRD pattern for the salt "this compound" is not detailed in the provided results, XRD has been used to characterize materials involving 3-aminophenol. For instance, XRD analysis of activated carbons produced from avocado stones with sulfuric acid activation showed broad peaks indicating a highly disordered, amorphous carbon structure. mdpi.com In another study, XRD was used to confirm the successful formation of a sorbent made from zinc sulfide (B99878) nanoparticles modified with 3-aminophenol. researchgate.net These examples highlight the capability of XRD to analyze the structure of materials containing the 3-aminophenol moiety. For the compound "this compound," XRD would be instrumental in confirming the formation of a new crystalline salt and determining its crystal lattice parameters.

Table 2: Information Obtainable from XRD

| Parameter | Description |

|---|---|

| Crystalline Phase Identification | Compares the sample's diffraction pattern to a database of known materials. nslanalytical.com |

| Crystal Structure | Determines the arrangement of atoms within a crystalline solid. |

| Lattice Parameters | Measures the dimensions of the unit cell. |

| Crystallite Size | Estimates the size of the crystalline domains. |

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and macromolecules in suspension or solution. ste-mart.comnih.gov The method is based on the principle of Brownian motion, where smaller particles move more rapidly than larger ones. iaanalysis.com By analyzing the time-dependent fluctuations in the intensity of scattered light from a laser source, the diffusion coefficient of the particles can be determined, which is then used to calculate their hydrodynamic radius. nih.gov

DLS can be used to estimate the average molecular weight of particles or macromolecules. entegris.com This is achieved through an empirical formula that relates the diffusion coefficient to the molecular weight. entegris.com The technique is valuable for studying the aggregation behavior of molecules and can be applied to a wide range of materials, including proteins, polymers, and nanoparticles. ste-mart.comiaanalysis.com Although direct DLS measurements for "this compound" are not present in the search results, DLS has been mentioned in the context of characterizing materials involving 3-aminophenol. pitt.edu For the "this compound" compound in solution, DLS could provide information on the size of any resulting ionic aggregates or polymeric species.

Table 3: Principles and Applications of DLS

| Feature | Description |

|---|---|

| Principle | Measures the fluctuations in scattered light intensity due to Brownian motion. iaanalysis.com |

| Primary Measurement | Diffusion coefficient of particles in suspension. nih.gov |

| Calculated Parameter | Hydrodynamic radius (particle size). |

| Application | Particle size distribution, aggregation studies, molecular weight estimation. ste-mart.comiaanalysis.comentegris.com |

Electrochemical Characterization Methods

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to study the redox behavior of a species in solution. ustc.edu.cn In a CV experiment, the potential of a working electrode is swept linearly versus time between two set values, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction processes.

The electrochemical oxidation and polymerization of 3-aminophenol have been studied using cyclic voltammetry in various pH conditions, including in the presence of sulfuric acid. electrochemsci.orgresearchgate.net In acidic solutions, the oxidation of 3-aminophenol occurs at the amino group. electrochemsci.org Studies have shown that the oxidation potential of 3-aminophenol is influenced by the pH of the solution. researchgate.net For instance, the oxidation of 3-aminophenol on a polyaniline-modified carbon electrode in a 1.0 M sulfuric acid solution containing 0.01 M p-aminophenol showed reversible redox waves. ajol.info The electrochemical polymerization of 3-aminophenol on electrodes is often indicated by a decrease in the peak current with successive CV cycles, suggesting the formation of a passivating polymer film on the electrode surface. researchgate.net

Table 4: Cyclic Voltammetry Data for Aminophenol Derivatives in Sulfuric Acid

| Compound | Medium | Electrode | Observation | Reference |

|---|---|---|---|---|

| p-Aminophenol | 1.0 M H₂SO₄ | Polyaniline-modified Carbon | Reversible redox waves, oxidation/reduction at 0.53 V. | ajol.info |

| 2-Aminophenol | 100 mmol L⁻¹ H₂SO₄ | Gold | Oxidation and polymerization observed. | iieta.org |

Potentiodynamic polarization is an electrochemical technique used to evaluate the corrosion behavior of a material in a specific environment. nih.gov By scanning the potential of a sample and measuring the resulting current, a polarization curve is generated, from which parameters like the corrosion potential (Ecorr), corrosion current density (icorr), and corrosion rate can be determined. j-cst.org

This method is frequently employed to assess the effectiveness of corrosion inhibitors. While specific potentiodynamic polarization studies focused solely on "this compound" as a corrosive system are not detailed, the technique is widely used for studying the corrosion of metals like steel in sulfuric acid and the inhibiting effects of various organic compounds, including those with amine and hydroxyl groups. nih.govamazonaws.combohrium.com For example, the corrosion of carbon steel in diluted sulfuric acid has been investigated using potentiodynamic polarization, which showed that an increase in acid concentration leads to a higher corrosion rate. j-cst.org The presence of organic inhibitors can shift the polarization curves, indicating a reduction in the corrosion rate. The data obtained from such studies are crucial for understanding the protective mechanisms of inhibitors.

Table 5: Key Parameters from Potentiodynamic Polarization

| Parameter | Description |

|---|---|

| Corrosion Potential (Ecorr) | The potential at which the rate of oxidation equals the rate of reduction. j-cst.org |

| Corrosion Current Density (icorr) | The current density at the corrosion potential, proportional to the corrosion rate. j-cst.org |

| Corrosion Rate | The speed at which a metal deteriorates in a specific environment. j-cst.org |

Elemental Analysis

Elemental analysis is a cornerstone technique in the characterization of chemical compounds, providing quantitative information on the elemental composition of a substance. This method is fundamental to confirming the empirical and molecular formula of a newly synthesized or isolated compound. For the compound this compound, which exists as a 2:1 salt, the molecular formula is established as C₁₂H₁₆N₂O₆S. cymitquimica.comchemscene.com This formula indicates that each molecule of the salt is composed of twelve carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, six oxygen atoms, and one sulfur atom.

The theoretical elemental composition, derived from the molecular formula and the atomic weights of the constituent elements, provides a precise benchmark against which experimental results can be compared. The molecular weight of this compound is 316.33 g/mol . cymitquimica.comchemscene.com

Research findings for well-characterized compounds typically involve comparing these theoretical percentages with values obtained through experimental methods, such as combustion analysis. In this process, a sample of the compound is combusted in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured to determine the mass of each element. The sulfur content is typically determined by other methods, such as ion chromatography or inductively coupled plasma (ICP) analysis after decomposition. The oxygen content is usually determined by difference.

The expected elemental composition for this compound (C₁₂H₁₆N₂O₆S) is detailed in the table below. These calculated values are the standard against which the purity and stoichiometry of a sample are verified.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 45.56 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 5.10 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 8.85 |

| Sulfur | S | 32.065 | 1 | 32.065 | 10.14 |

| Oxygen | O | 15.999 | 6 | 95.994 | 30.35 |

| Total | 316.333 | 100.00 |

Applications in Advanced Materials and Chemical Technologies

Polymeric Materials and Composites

The ability of 3-aminophenol (B1664112) to undergo polymerization, either through chemical or electrochemical means, leads to the formation of polymers with interesting electrical and electrochemical properties. These polymers, often in the form of films or composites, are explored for applications in electronics and electrochemical devices. The presence of sulfuric acid during polymerization or as a post-treatment (doping) is crucial for enhancing the conductivity and stability of the resulting polymers.

Poly(m-aminophenol) (PmAP) is a conducting polymer that can be synthesized from the m-aminophenol monomer. researchgate.nettandfonline.com As a derivative of polyaniline, it possesses notable properties such as good electrical conductivity and high solubility in organic solvents. nih.gov The electrical conductivity of PmAP can be significantly influenced by the synthesis conditions and the presence of dopants. researchgate.net

Chemical oxidative polymerization is a common method for synthesizing PmAP. This can be carried out in an acidic medium, such as a hydrochloric acid solution, using an initiator like ammonium (B1175870) peroxydisulfate. tandfonline.com Alternatively, the polymerization can be conducted in a basic aqueous solution of sodium hydroxide (B78521) with ammonium peroxydisulfate as the oxidative initiator. researchgate.net The polymer synthesized in a basic medium is soluble in solvents like DMSO and DMF. researchgate.net

The conductivity of PmAP can be enhanced through a process called doping. Sulfuric acid has been identified as an effective dopant for PmAP films. researchgate.net A free-standing film of PmAP cast from a DMSO solution can be doped by immersion in a sulfuric acid solution, which leads to a higher conductivity compared to films doped with other inorganic acids. researchgate.net The resulting polymer film exhibits a conductivity of approximately 2.3 × 10⁻⁵ S/m. mdpi.com The stability of the dopant within the polymer backbone is a key factor for practical applications. researchgate.net The structure of PmAP can vary depending on the synthesis medium; a ladder-type structure is proposed when synthesized in acidic conditions, whereas a hydroxyl derivative of polyaniline is formed in a basic medium. researchgate.net

Table 1: Conductivity of Poly(m-aminophenol) (PmAP) Variants

| Polymer Variant | Synthesis/Doping Condition | Conductivity (S/m) | Reference |

|---|---|---|---|

| Poly(m-aminophenol) | Undoped film | 2.3 x 10⁻⁵ | mdpi.com |

| Sulfuric acid doped PmAP | Solution doping | Higher than other inorganic acid doped films | researchgate.net |

Polymer films of poly(m-aminophenol) can be fabricated on conductive substrates through electrochemical polymerization (electropolymerization). researchgate.net This process is typically carried out in an acidic solution containing the m-aminophenol monomer. For instance, the electrochemical polymerization on expanded graphite can be achieved by repeated potential cycling in a solution of 0.01M m-aminophenol and 0.3M sulfuric acid. researchgate.netresearchgate.net This results in the formation of a blue, electrochemically active poly(m-aminophenol) film on the electrode surface. researchgate.net

These polymer film electrodes exhibit good electrochemical activity, particularly in solutions with low pH. researchgate.net The properties of the resulting film can be influenced by the substrate material; for example, the polymerization behavior on expanded graphite differs from that on metal or glassy carbon electrodes, suggesting that surface functional groups play a role in the polymerization process. researchgate.net

Poly(m-aminophenol) has also been investigated as a multi-functional conductive binder for supercapacitor electrodes, offering an alternative to conventional non-conductive binders. nih.gov Its solubility and film-forming properties are advantageous in this context. Furthermore, the functional groups within the PmAP chain can participate in pseudocapacitive reactions, potentially enhancing the capacitance of the electrode. nih.gov Ternary nanocomposite films, such as those incorporating poly(m-aminophenol), vanadium pentoxide, and graphene, have been fabricated for use as positive electrodes in solid-state asymmetric supercapacitors. nih.gov

The electrochemical performance of these electrodes is often evaluated in various electrolytes, including sulfuric acid and neutral salt solutions like lithium sulfate (B86663). nih.govnih.gov For example, a copolymer film of s-triazine and o-aminophenol electropolymerized in a 1 M H₂SO₄ solution has been investigated for its charge storage properties. nih.gov

Dye and Pigment Industry Intermediates

3-Aminophenol is a fundamentally important intermediate in the synthesis of a wide range of dyes and pigments, particularly azo dyes. researchgate.netnbinno.com Its chemical structure, featuring both an amino group and a hydroxyl group on an aromatic ring, allows it to function as a versatile coupling component. nbinno.com The amino group can be diazotized and then coupled with other aromatic compounds, or the phenol (B47542) ring can act as the nucleophile in coupling reactions with diazonium salts.

In the synthesis of azo dyes, 3-aminophenol can be diazotized using a mixture of an acid (like hydrochloric or sulfuric acid) and sodium nitrite (B80452) at low temperatures. researchgate.netindexcopernicus.com The resulting diazonium salt is then reacted with a coupling component, such as 1-naphthol or various aryl-amines and phenolic compounds, to form the final dye molecule. indexcopernicus.comiiste.org For instance, disazo disperse dyes have been synthesized by first coupling diazotized 4-bromoaniline with 3-aminophenol to create an intermediate, which is then further diazotized and coupled with other components. iiste.org These dyes have shown potential as near-infrared absorbers. iiste.org

The specific reaction conditions, including the pH and the nature of the coupling component, determine the final color and properties of the dye. The resulting azo dyes find widespread application in coloring textiles, leather, paper, and other materials. indexcopernicus.com Metal-complex dyes can also be synthesized from azo dyes derived from 3-aminophenol, where the dye acts as a ligand that coordinates with a metal ion, such as iron(III) or cobalt. researchgate.netindexcopernicus.com

Table 2: Examples of Dyes Synthesized Using 3-Aminophenol Intermediate

| Dye Type | Reactants | Key Synthesis Step | Application/Property | Reference |

|---|---|---|---|---|

| Disazo Disperse Dyes | 4-bromoaniline, 3-aminophenol, various couplers | Diazotization and coupling | Near-infrared absorption, textile dyeing | iiste.org |

| Azo Dye | 3-aminophenol, saccharine | Diazotization of 3-aminophenol and coupling with saccharine | Ligand for metal complexes | researchgate.net |

Reagents in Analytical Chemistry

The reactivity of 3-aminophenol makes it a useful reagent in various analytical chemistry methods, particularly in spectrophotometric analysis and as a coupling agent in chemical assays.

Spectrophotometry is a widely used analytical technique that relies on measuring the amount of light absorbed by a chemical substance. 3-Aminophenol is employed in methods for the determination of various analytes, often through reactions that produce a colored product whose absorbance can be measured. ugm.ac.idnih.gov

A notable application is in the determination of sulfonamide drugs. nih.gov In this method, the sulfonamide is first diazotized, and the resulting diazonium salt is then coupled with 3-aminophenol. This reaction forms a stable, orange-yellow azo product with a maximum absorbance at 460 nm. nih.gov The intensity of the color is proportional to the concentration of the sulfonamide, allowing for its quantification. This method has been successfully applied to the analysis of various sulfonamides in pharmaceutical preparations. nih.gov

Another spectrophotometric technique involves the reaction of 3-aminophenol with benzidine (B372746) via an azo coupling reaction to form a red-colored solution with an absorbance maximum at 462 nm. ugm.ac.id This reaction can be used for the determination of 3-aminophenol itself in environmental samples. The sensitivity of this method can be enhanced by using a pre-concentration technique called cloud point extraction. ugm.ac.idresearchgate.net

Table 3: Spectrophotometric Methods Using 3-Aminophenol

| Analyte | Reagents | Wavelength of Max. Absorbance (λmax) | Key Principle | Reference |

|---|---|---|---|---|

| Sulfonamide drugs | Sodium nitrite, HCl, 3-aminophenol | 460 nm | Formation of an orange-yellow azo dye | nih.gov |

As demonstrated in the spectrophotometric methods, 3-aminophenol serves as an effective coupling agent. nih.gov In chemical assays, a coupling agent is a substance that links two other molecules together through a chemical reaction. The reaction of diazotized primary aromatic amines with phenolic compounds like 3-aminophenol is a classic example of a coupling reaction that forms a stable azo compound. ugm.ac.id

In the context of determining sulfonamides, 3-aminophenol's role as a coupling agent is crucial for the formation of the chromophore (the colored azo product). nih.gov The stability of the resulting product is an important factor for the reliability of the assay; the azo product formed with 3-aminophenol is reported to be stable for several days at room temperature. nih.gov The stoichiometry of the coupling reaction between 3-aminophenol and a diazotized reagent has been determined to be 1:1. ugm.ac.id This well-defined reaction stoichiometry is essential for accurate quantitative analysis.

Corrosion Inhibition in Acidic Environments

While the broader class of aminophenols has been investigated for corrosion inhibition, specific research focusing exclusively on 3-aminophenol in sulfuric acid environments is not extensively documented in available literature. However, studies on its isomers, particularly 4-aminophenol (B1666318), provide significant insight into the potential mechanisms by which these compounds protect metals in acidic media.

Organic compounds containing heteroatoms like nitrogen and oxygen are effective corrosion inhibitors because these atoms act as centers for adsorption onto a metal surface, forming a protective film. researchgate.net The effectiveness of 4-aminophenol as a corrosion inhibitor for mild steel in 1M sulfuric acid has been demonstrated through weight loss, thermometric, and polarization methods. The inhibition occurs as the aminophenol molecules, with their amine and phenol functional groups, adsorb onto the steel surface, creating a barrier that prevents corrosive attack. researchgate.net The inhibition efficiency is dependent on both the concentration of the inhibitor and the temperature of the environment. As the concentration of 4-aminophenol increases, the corrosion rate decreases due to greater surface coverage. Conversely, an increase in temperature generally leads to a decrease in inhibition efficiency, as the higher temperature can accelerate the corrosion process.

It is crucial to note that the specific arrangement of the functional groups (ortho, meta, or para) significantly influences the compound's behavior. For instance, one study on the corrosion of mild steel in hydrochloric acid found that while compounds like anthranilic acid and o-phenylenediamine acted as inhibitors, o-aminophenol (the ortho isomer) actually accelerated the corrosion process. ekb.egekb.eg This acceleration was attributed to the oxidative tendency of the surface complex formed. ekb.egekb.eg

While direct data for 3-aminophenol is scarce, research on a related compound, 5-(3-aminophenyl)-tetrazole (APTA), has shown it to be an effective inhibitor for high-strength maraging steel in 2.0 M sulfuric acid. researchgate.net This suggests that the 3-aminophenyl moiety can be a constituent of an effective corrosion-inhibiting molecule. The mechanism for APTA involves adsorption on the metal surface, as demonstrated by electrochemical impedance spectroscopy and potentiodynamic polarization. researchgate.net

Table 1: Corrosion Inhibition Efficiency of 4-Aminophenol on Mild Steel in 1M H₂SO₄ This table presents data for the 4-aminophenol isomer to illustrate the general behavior of this class of compounds in acidic environments.

Data derived from studies on 4-aminophenol. researchgate.net

| Inhibitor Concentration (ppm) | Temperature (K) | Inhibition Efficiency (% IE) |

| 100 | 313 | 45.3 |

| 200 | 313 | 60.1 |

| 300 | 313 | 72.5 |

| 400 | 313 | 80.2 |

| 500 | 313 | 85.6 |

| 500 | 323 | 81.3 |

| 500 | 333 | 75.4 |

Intermediates for Complex Organic Molecule Synthesis

3-Aminophenol, in the form of its sulfate salt or in reactions utilizing sulfuric acid, is a highly versatile and valuable intermediate in the synthesis of a wide range of complex organic molecules. nbinno.com Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group at the meta position, allows it to undergo a diverse set of chemical transformations. nbinno.com

A primary application of 3-aminophenol is in the production of azo dyes. The synthesis typically involves a two-step process. First is the diazotization of the amino group on the 3-aminophenol molecule. This reaction is carried out in a cold, acidic medium, often using hydrochloric or sulfuric acid and a source of nitrous acid (e.g., sodium nitrite), to form a reactive diazonium salt. The second step is the azo coupling, where the diazonium salt acts as an electrophile and reacts with a coupling agent—another electron-rich aromatic compound such as a phenol or an aniline (B41778) derivative—to form the characteristic azo (-N=N-) linkage, which is the chromophore responsible for the dye's color.

Detailed research findings have demonstrated the use of 3-aminophenol in creating various dye structures:

Disazo Dyes: A 4-bromophenylazo-4'-amino-2'-hydroxybenzeneazo dye intermediate can be synthesized via the diazotization of 4-bromoaniline and its coupling with 3-aminophenol. This intermediate can then be further diazotized and coupled with various phenolic and aryl-amine compounds to produce a series of disazo disperse dyes, some of which show potential as near-infrared absorbers.

Fluorescent Dyes: One of the most significant applications is the synthesis of 3-(diethylamino)phenol, a key precursor for preparing fluorescent dyes like rhodamine B. wikipedia.org

Metal Complex Dyes: New azo dyes and their metal complexes have been prepared by coupling diazotized 3-aminophenol with compounds like saccharine. These dyes can then be chelated with metal ions, such as iron (III), to form metal-complex dyes with altered spectral properties.

The dual functionality of 3-aminophenol makes it a critical building block for creating tailored molecules with specific properties for the textile, printing, and specialty chemical industries. nbinno.com

Separation Processes and Membrane Technologies

The unique chemical properties of 3-aminophenol make it a subject of interest in the development of advanced separation processes and membrane technologies. Its applications range from being a target molecule for selective removal from waste streams to being a building block for functionalized membranes.

Liquid Membrane Transport

Research has demonstrated the effective transport of 3-aminophenol through a bulk liquid membrane system. chalcogen.roresearchgate.net In one such system, a chloroform solution containing Aliquat 336 (a quaternary ammonium salt) as a carrier serves as the liquid membrane, separating an alkaline aqueous feed source containing 3-aminophenol from an acidic aqueous receiving phase (hydrochloric acid solution). chalcogen.roresearchgate.net